molecular formula C10H9NO2 B1349613 4,6-dimethyl-1H-indole-2,3-dione CAS No. 49820-06-6

4,6-dimethyl-1H-indole-2,3-dione

Cat. No. B1349613
Key on ui cas rn: 49820-06-6
M. Wt: 175.18 g/mol
InChI Key: SHOAYKZGNWFWSU-UHFFFAOYSA-N
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Patent
US05597922

Procedure details

The procedure of Varma and Singh, Ind. J. Chem. 296:578-81 (1990), was adapted. To a solution of tribromoacetaldehyde CBr3CHO (6.80 g, 24 mmol, Aldrich) in water (60 mL) and 1N HCl (2 mL) was added successively sodium sulfate (6.20 g, 43 mmol), a solution of 3,5-dimethylaniline (2.54 g, 21 mmol) in 1N HCl (40 mL), and a solution of hydroxyamine hydrochloride (5.50 g, 79 mmol) in water (25 mL). The mixture was heated to vigorous boiling and kept boiling for 10 min then cooled in ice bath to room temperature. It was filtered, washed by water, dried to leave pale yellow solid. The solid was added portionwise into concentrated H2SO4 (50 mL) kept at 50° C. After the addition, the solution was heated to 80° C. for 15 min. It was cooled to room temperature, and added into ice water (450 mL). After standing for 0.5 h, it was filtered and washed with water and dried to leave a yellow solid. The solid was boiled with ethyl acetate (180 mL), filtered and cooled to room temperature. The crystalline solid was collected and dried to give the title compound (752 mg, 20%) containing a 2% impurity by NMR. Recrystallization from DMSO/H2O afforded pure title compound as needles: mp 220°-2° C. IR (KBr, cm-1) 3439, 3211, 1762, 1729, 1628. 1H NMR (DMSO-d6): δ2.821 (s, 3H); 2.380 (s, 3H); 6.517 (s, 1H); 6.673 (s, 1H); 10.931 (s, 1H). LRMS: calcd for C10H9NO2 m/z: 175; found: 175. Purity: >97.4% by HPLC.
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tribromoacetaldehyde CBr3CHO
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Quantity
5.5 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Seven
Quantity
180 mL
Type
reactant
Reaction Step Eight
Yield
20%

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH:15]=1)[NH2:12].Cl.[OH:18]N.OS(O)(=O)=O.C([O:28][CH2:29][CH3:30])(=O)C>O.Cl>[CH3:8][C:9]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:11]2[C:10]=1[C:29](=[O:28])[C:30](=[O:18])[NH:12]2 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
tribromoacetaldehyde CBr3CHO
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
6.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
2.54 g
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Five
Name
Quantity
5.5 g
Type
reactant
Smiles
Cl.ON
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Seven
Name
ice water
Quantity
450 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to vigorous boiling
FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to leave pale yellow solid
CUSTOM
Type
CUSTOM
Details
kept at 50° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 80° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to room temperature
WAIT
Type
WAIT
Details
After standing for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
it was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to leave a yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The crystalline solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C2C(C(NC2=CC(=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 752 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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